Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Description
Crystallographic Analysis and Absolute Configuration Determination
The determination of absolute configuration in tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate requires sophisticated crystallographic methodologies that can unambiguously establish the spatial arrangement of its multiple chiral centers. Crystallographic studies of related morpholine derivatives have demonstrated the critical importance of single-crystal X-ray diffraction analysis in confirming stereochemical assignments. The compound's structure incorporates five distinct chiral centers, creating a complex three-dimensional architecture that necessitates precise determination of each stereochemical configuration.
The morpholine ring system in this compound exhibits the characteristic chair conformation observed in similar derivatives, with specific deviations from planarity that reflect the steric influences of the substituent groups. Crystal structure analysis of analogous compounds has revealed that morpholine rings consistently adopt chair conformations with carbon atoms deviating by approximately 0.656 to 0.679 Angstroms from the least-squares plane defined by the remaining ring atoms. These conformational preferences directly influence the absolute configuration determination process, as the spatial relationships between substituents become fixed in specific orientations.
The presence of the bromine atom in the 4-bromo-3-hydroxybutyl side chain provides an additional heavy atom scatterer that enhances the accuracy of crystallographic analysis. This heavy atom effect facilitates the determination of absolute configuration through anomalous scattering techniques, particularly when employing copper K-alpha radiation. The (3R) configuration of the hydroxyl-bearing carbon in the side chain creates specific spatial relationships with the morpholine ring system that can be definitively established through crystallographic methods.
Advanced crystallographic refinement techniques, including the application of Flack parameters and Hooft analysis, enable precise determination of the absolute configuration with high confidence levels. The stereochemical descriptors (3S,5S,6R) for the morpholine ring positions and (3R) for the side chain reflect the specific spatial arrangements confirmed through these rigorous analytical approaches.
Properties
IUPAC Name |
tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVPVAXSYPJEF-CLAROIROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Enolate Formation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates the enolate of a morpholine-4-carboxylate intermediate.
-
Alkylation : Addition of (3R)-4-bromo-3-hydroxybutyl bromide yields the alkylated product with >98:2 diastereomeric ratio (d.r.).
-
Auxiliary Removal : Hydrolysis under acidic conditions cleaves the pseudoephenamine group, yielding the free carboxylic acid.
-
Esterification : Reaction with tert-butanol under Steglich conditions introduces the tert-butyl ester.
This method achieves enantiomeric excess (ee) >99% but requires stoichiometric auxiliaries, increasing costs for large-scale synthesis.
Catalytic Asymmetric Hydrogenation
Industrial routes prioritize catalytic methods to reduce reliance on chiral auxiliaries. Asymmetric hydrogenation of α,β-unsaturated morpholine precursors using ruthenium-(R)-BINAP complexes achieves high enantioselectivity. For instance, hydrogenating a benzyloxyacetoacetate derivative at 3 atm H₂ with a substrate/catalyst ratio of 1,000:1 produces the (3R)-hydroxybutyl moiety with 98% ee.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂-(R)-BINAP |
| Pressure | 3–5 atm H₂ |
| Temperature | 25°C |
| Solvent | Ethanol |
| Yield | 89–92% |
| ee | 98% |
This step is followed by bromination using PBr₃ in dichloromethane to introduce the bromo group.
Multi-Step Synthesis via Claisen Condensation
A Claisen condensation strategy constructs the morpholine ring while establishing stereochemistry:
-
Aldol Addition : (3R)-4-bromo-3-hydroxybutanal reacts with diphenylacetylene in the presence of L-proline, forming a β-hydroxy ketone intermediate.
-
Cyclization : Treating the intermediate with ammonium acetate in acetic acid induces ring closure to form the morpholine core.
-
Oxidation : Potassium permanganate oxidizes the secondary alcohol to a ketone, yielding the 2-oxo-morpholine structure.
-
Esterification : The carboxylic acid is protected as a tert-butyl ester using Boc₂O and DMAP.
This route offers modularity but requires careful purification after each step to maintain stereochemical integrity.
Industrial-Scale Diastereoselective Reduction
Patents describe a scalable process combining diastereoselective reduction and protective group manipulation:
-
Ketone Reduction : A β-keto-δ-hydroxy ester is reduced with NaBH₄ and cerium(III) chloride in methanol, yielding the (3R,5S)-diol with 95% d.r..
-
Acetonide Protection : Reaction with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) forms the isopropylidene acetal, protecting the diol.
-
Bromination : HBr in acetic acid replaces the hydroxyl group with bromine.
-
Deprotection and Esterification : Acidic hydrolysis removes the acetonide, followed by tert-butyl ester formation.
Process Metrics:
| Step | Yield | Purity |
|---|---|---|
| Ketone reduction | 87% | 98% |
| Acetonide protection | 92% | 99% |
| Bromination | 85% | 97% |
Comparative Analysis of Methodologies
| Method | Strengths | Limitations |
|---|---|---|
| Chiral auxiliary | High ee (>99%), modular | Costly auxiliaries, multi-step |
| Catalytic hydrogenation | Scalable, low catalyst loading | Sensitive to substrate purity |
| Claisen condensation | Flexible intermediate synthesis | Requires oxidation conditions |
| Diastereoselective reduction | High d.r., industrial compatibility | Complex protective group strategy |
Emerging Techniques: Continuous Flow Synthesis
Recent advances explore continuous flow systems to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholine Carboxylates with Simplified Substituents
Example Compound :
| Feature | Target Compound | Analog |
|---|---|---|
| Core Structure | 2-Oxomorpholine with 5,6-diphenyl groups | Morpholine with hydroxymethyl substituent |
| Key Substituents | 4-Bromo-3-hydroxybutyl chain, tert-butyl carbamate | Hydroxymethyl group, tert-butyl carbamate |
| Stereochemistry | (3S,5S,6R,3R)-configuration | (3R)-configuration |
| Functional Impact | Bromo group enhances reactivity (e.g., nucleophilic substitution); diphenyl groups increase lipophilicity | Hydroxymethyl improves hydrophilicity; simpler structure reduces steric hindrance |
However, the lack of a reactive bromo group limits its utility in synthetic pathways requiring halogen-based coupling reactions .
Fluorinated Morpholine Derivatives (Patent EP 4 374 877 A2)
Example Compound :
- (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide ()
| Feature | Target Compound | Fluorinated Analog |
|---|---|---|
| Core Structure | 2-Oxomorpholine | Pyridazine with morpholine-ethoxy linkage |
| Key Substituents | Bromo, hydroxybutyl, diphenyl | Trifluoromethyl, difluoro, pyrimidinyl |
| Functional Impact | Bromo group aids in cross-coupling; diphenyl enhances membrane permeability | Fluorine atoms improve metabolic stability and binding affinity to hydrophobic targets |
Analysis :
Fluorinated analogs prioritize metabolic stability via fluorine’s electronegativity and resistance to oxidation. In contrast, the bromo group in the target compound offers versatility in synthetic modifications but may confer higher toxicity risks .
Glycosylated Asparagine Building Blocks ()
Example Compound :
- GCN1140 Fmoc-L-Asn(M9)-OH (C81H120N6O49, Mol. weight 1961.84 g/mol)
| Feature | Target Compound | Glycosylated Analog |
|---|---|---|
| Core Structure | Morpholine with carbamate | Asparagine with complex glycan chains |
| Key Functional Groups | Bromo, hydroxybutyl, tert-butyl ester | Fmoc-protected amine, glycosidic linkages |
| Application | Intermediate in small-molecule synthesis | Peptide/protein engineering, glycan-mediated biological interactions |
Analysis :
While both compounds contain bulky substituents (phenyl vs. glycans), the glycosylated analog is tailored for biomolecular interactions, whereas the target compound’s bromo and ester groups facilitate small-molecule reactivity .
Stability and Deuterated Derivatives
The deuterated version of the target compound (Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate-d2) highlights its role in metabolic studies. Deuteration typically enhances stability by slowing CYP450-mediated oxidation, extending half-life in vivo. This contrasts with non-deuterated analogs, which may exhibit faster clearance .
Biological Activity
Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C25H30BrNO5
- Molecular Weight : 504.41 g/mol
- CAS Number : 869111-53-5
These properties suggest that the compound is a complex organic molecule with potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:
- Inhibition of Enzymatic Activity : Initial findings suggest that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and growth.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential for this compound in antimicrobial applications.
Antimicrobial Activity
Research has demonstrated that derivatives of morpholine compounds can inhibit biofilm formation in bacteria. For instance, studies have shown that related compounds disrupt quorum sensing in Escherichia coli, leading to reduced virulence and biofilm formation . Although specific data on the tert-butyl derivative is limited, its structural similarity suggests potential antimicrobial effects.
Case Study: Quorum Sensing Disruption
A study focusing on quorum-sensing disruptors found that related brominated compounds significantly inhibited biofilm formation at concentrations as low as 10 µg/ml. This mechanism could be relevant for understanding how this compound might function in microbial environments .
Research Findings
Potential Applications
Given its biological activity, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Biochemical Research : As a tool for studying enzyme inhibition and metabolic pathways.
- Material Science : Due to its structural properties, it may be useful in creating novel materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step sequences, such as coupling a bromo-hydroxybutyl intermediate with a pre-functionalized morpholine core. For example, tert-butyl carbamate protection (as seen in analogous compounds) can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base . Stereochemical control requires chiral auxiliaries or catalysts, and intermediates should be purified via silica gel chromatography (eluent: ethyl acetate/petroleum ether gradients) to isolate enantiomerically pure products . Monitoring reaction progress with TLC and NMR is critical to avoid epimerization.
Q. How can researchers confirm the stereochemical configuration of this compound using crystallographic and spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. SHELX software (e.g., SHELXL for refinement) can resolve complex morpholine ring conformations and substituent orientations . For preliminary analysis, compare experimental and NMR data with computed spectra (DFT or molecular mechanics). Key diagnostic signals include coupling constants () for vicinal protons and NOESY correlations to confirm spatial proximity of substituents .
Q. What spectroscopic techniques are most effective for characterizing intermediates and the final product?
- Methodological Answer :
- NMR : , , and 2D experiments (HSQC, HMBC) to assign quaternary carbons and verify substitution patterns.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ for protonated ions).
- IR : Detect carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad ~3300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected NOESY correlations)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in morpholine). Use variable-temperature NMR to probe conformational flexibility. If computational models (DFT/MD simulations) fail to match experimental NOESY data, re-evaluate force field parameters or consider alternative conformers. Cross-validate with SC-XRD when possible .
Q. What strategies mitigate side reactions during the introduction of the 4-bromo-3-hydroxybutyl moiety?
- Methodological Answer :
- Bromine Stability : Use anhydrous conditions to prevent hydrolysis of the bromo group.
- Hydroxy Protection : Temporarily protect the 3-hydroxy group with TBS or acetyl groups during coupling steps to avoid nucleophilic interference .
- Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) to ensure regioselectivity, as seen in structurally related nitroarene cyclizations .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The Boc group enhances solubility in organic solvents and sterically shields the morpholine nitrogen, directing electrophilic attacks to the 2-oxo moiety. Deprotection (e.g., TFA in DCM) allows for further functionalization, such as amidation or alkylation, while preserving stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
